1,8-Dihydroxy-4-hydroxymethylanthraquinone
Overview
Description
1,8-Dihydroxy-4-hydroxymethylanthraquinone is an organic compound with the molecular formula C15H10O5. It is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at positions 1 and 8, and a hydroxymethyl group at position 4. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-4-hydroxymethylanthraquinone can be synthesized through several methods. One common approach involves the hydroxylation of anthraquinone derivatives. For instance, starting from 1,8-dihydroxyanthraquinone, the hydroxymethyl group can be introduced at position 4 using formaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-4-hydroxymethylanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1,8-Dihydroxy-4-hydroxymethylanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anticancer potential.
Industry: It is used in the production of dyes, pigments, and other colorants
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-4-hydroxymethylanthraquinone involves its interaction with cellular components. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. The compound also interacts with various molecular targets, including enzymes and DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the hydroxymethyl group at position 4.
Aloe-emodin: Has a hydroxymethyl group at position 3 instead of 4.
Chrysazin: Another derivative of anthraquinone with different hydroxylation patterns
Uniqueness
1,8-Dihydroxy-4-hydroxymethylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,5-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-5-10(18)13-11(7)14(19)8-2-1-3-9(17)12(8)15(13)20/h1-5,16-18H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOAMJAMSFVOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155854 | |
Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128341-04-8 | |
Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128341048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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